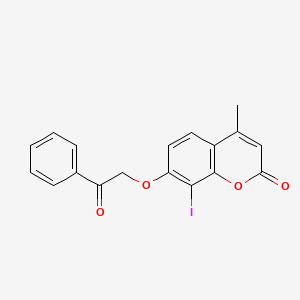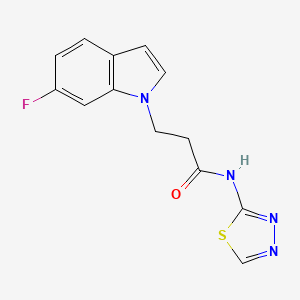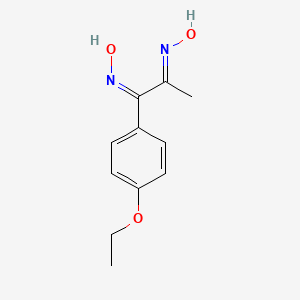
8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is also known as IPE or IPE-1 and has a chemical formula of C22H16IO4.
Mécanisme D'action
The mechanism of action of 8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inducing apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, the compound has been found to inhibit the production of pro-inflammatory cytokines and may exert its anti-inflammatory effects by modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has various biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. It has also been found to reduce the production of reactive oxygen species and may protect cells from oxidative stress-related damage. Additionally, the compound has been found to modulate the immune response and may have potential applications in treating autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been extensively studied and has shown promising results in various preclinical studies. Additionally, the compound is relatively easy to synthesize and can be produced in high yields.
However, there are certain limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that specifically target the compound's activity. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of 8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. One potential direction is the further investigation of its anti-cancer properties. The compound has shown promising results in various preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Another potential direction is the study of the compound's potential as an anti-inflammatory agent. The compound has shown promising results in animal models, and further studies are needed to determine its potential applications in treating inflammatory diseases.
Additionally, the compound's potential as an antioxidant and its ability to modulate the immune response make it a potential therapeutic agent for various diseases. Further research is needed to determine its safety and efficacy in humans and to identify potential applications in treating autoimmune diseases and other oxidative stress-related diseases.
In conclusion, 8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound that has potential applications in various fields of research. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. However, the compound's potential as a therapeutic agent for various diseases makes it a promising area of research.
Méthodes De Synthèse
The synthesis of 8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with phenylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with iodine and potassium carbonate to obtain the final compound. This synthesis method has been established through various studies and has been found to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
8-iodo-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential applications in various fields of research. The compound has been found to exhibit anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models. Additionally, the compound has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.
Propriétés
IUPAC Name |
8-iodo-4-methyl-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IO4/c1-11-9-16(21)23-18-13(11)7-8-15(17(18)19)22-10-14(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQYVKKLODDNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)

![3-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6067177.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)
![N~2~,N~2~-dimethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B6067194.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)

![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![methyl 5-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6067216.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(7-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B6067218.png)
![4-chloro-2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B6067221.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B6067252.png)